molecular formula C23H25N5O5S B2875356 N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-98-6

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2875356
CAS RN: 868226-98-6
M. Wt: 483.54
InChI Key: HSRSNQGDYJIIFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products that are formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. It also involves looking at chemical properties like acidity/basicity, reactivity, and chirality .

Scientific Research Applications

Anticancer Drug Discovery

The core structure of this compound resembles that of 2-aminothiazole derivatives, which have been documented for their potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that our compound could be explored for its efficacy in treating cancers such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer. The presence of specific functional groups might enhance its antiproliferative effects, potentially offering a new avenue for anticancer drug development.

Antimicrobial Activity

Compounds with similar structural features have shown antimicrobial properties . This indicates that the compound could be synthesized and tested for its effectiveness against various bacterial and fungal strains. Its potential as a broad-spectrum antimicrobial agent could be significant, especially in the face of rising antibiotic resistance.

Antiviral Applications

The thiazole scaffold, which is part of the compound’s structure, has been associated with antiviral activities . Research could be directed towards evaluating its effectiveness against current and emerging viral pathogens, contributing to the development of new antiviral therapies.

Anti-inflammatory Properties

Given the anti-inflammatory activities reported for related compounds, this molecule could be investigated for its ability to modulate inflammatory responses . This could have implications for the treatment of chronic inflammatory diseases and conditions associated with acute inflammation.

Anticonvulsant Potential

The compound’s framework is similar to that of molecules with known anticonvulsant properties . This suggests possible applications in the treatment of epilepsy and other seizure disorders, warranting further pharmacological studies.

Antidiabetic Effects

Structurally related compounds have been found to exhibit antidiabetic activities . The compound could be assessed for its potential to regulate blood glucose levels, offering a new approach to diabetes management.

Antihypertensive Effects

The presence of certain substituents in the compound’s structure has been linked to antihypertensive activities . This opens up possibilities for its use in the development of new medications for controlling high blood pressure.

Antileishmanial Activity

Compounds with a similar backbone have shown promise in combating Leishmania parasites . This compound could be explored for its antileishmanial properties, contributing to the fight against leishmaniasis.

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties, or proposing new applications for the compound .

properties

IUPAC Name

N-[4-amino-2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-12-7-13(2)9-15(8-12)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-5-6-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRSNQGDYJIIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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